4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid
Overview
Description
4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, also known as 2F-DCK, is a research chemical that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and is commonly used in scientific research for its anesthetic and dissociative properties.
Scientific Research Applications
Cancer Research
Studies have explored the antitumor properties of benzothiazole derivatives, highlighting their potent and selective inhibitory activity against various cancer cell lines. For example, analogs of benzothiazole, sharing some structural similarities with the compound , have shown significant antiproliferative activity, particularly against lung, colon, and breast cancer cell lines. These findings suggest that modifications to the benzothiazole ring structure, akin to substitutions seen in "4-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid", may contribute to the development of new antitumor agents (Mortimer et al., 2006).
Materials Science
In the realm of materials science, compounds with fluorobenzoic acid structures have been utilized to modify the electrical conductivity of materials. For instance, the application of halobenzoic acids to modify poly(3,4-ethylenedioxythiophene) (PEDOT) has significantly increased its conductivity. Such modifications have implications for the development of high-efficiency organic solar cells, indicating that derivatives of fluorobenzoic acid, including potentially "this compound", could be valuable in enhancing the performance of electronic materials (Tan et al., 2016).
Analytical Chemistry
In analytical chemistry, fluorobenzoic acid derivatives have been synthesized for use in positron emission tomography (PET) imaging studies. These compounds, when radiolabelled, provide valuable tools for biological imaging and the study of disease processes in vivo. The efficient synthesis and application of fluorobenzoic acid derivatives in PET imaging underscore the versatility and importance of fluorobenzoic acid compounds in medical research (Sutcliffe-Goulden et al., 2002).
Mechanism of Action
Target of Action
Related compounds such as sinapic acid have been shown to interact with enzymes like endo-1,4-beta-xylanase .
Mode of Action
Related compounds such as 4-alkoxy-3,5-dimethoxy-substituted phenethylamines and amphetamines are reported to interact with key monoamine targets, including serotonergic 5-ht 1a, 5-ht 2a, and 5-ht 2c, adrenergic α 1a and α 2a, and dopaminergic d 2 receptors .
Biochemical Pathways
Related compounds are known to be involved in the protocatechuate (pca) 4,5-cleavage pathway, which is a key catabolic route for the degradation of various aromatic compounds .
Result of Action
Related compounds are known to interact with various receptors, leading to changes in cellular signaling .
Action Environment
The success of related reactions such as the suzuki–miyaura cross-coupling is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-13(15(17)18)14(16)7-9/h3-8H,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAGNAKLMVQVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690868 | |
Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261980-91-9 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-3′,5′-dimethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261980-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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